BenchChemオンラインストアへようこそ!

3-(Azetidin-3-yl)azetidine;dihydrochloride

LogP Lipophilicity Biazetidine Isomers

3-(Azetidin-3-yl)azetidine dihydrochloride (CAS 2416228-84-5), also designated 3,3'-biazetidine dihydrochloride, is a symmetrical bisazetidine derivative with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol. Structurally, it comprises two azetidine rings connected via a C3–C3' carbon-carbon bond, yielding a symmetrical C2-symmetric diamine core.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09
CAS No. 2416228-84-5
Cat. No. B2795026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)azetidine;dihydrochloride
CAS2416228-84-5
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09
Structural Identifiers
SMILESC1C(CN1)C2CNC2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H
InChIKeyHRPXXDYONCTWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)azetidine dihydrochloride (CAS 2416228-84-5): A Symmetrical Bisazetidine Building Block for Precision Synthesis


3-(Azetidin-3-yl)azetidine dihydrochloride (CAS 2416228-84-5), also designated 3,3'-biazetidine dihydrochloride, is a symmetrical bisazetidine derivative with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol [1]. Structurally, it comprises two azetidine rings connected via a C3–C3' carbon-carbon bond, yielding a symmetrical C2-symmetric diamine core. As a dihydrochloride salt, the compound offers enhanced aqueous solubility and stability, making it a versatile intermediate for medicinal chemistry and bifunctional ligand construction. Its calculated octanol/water partition coefficient (LogP) is 0.27, with one rotatable bond, two rings, and a topological polar surface area of 24.1 Ų [1].

Why 1,3'-Biazetidine Isomers Cannot Replace 3-(Azetidin-3-yl)azetidine dihydrochloride in Structure-Driven Applications


The seemingly minor positional isomerism between 3,3'-biazetidine and 1,3'-biazetidine translates into profound differences in molecular geometry, physicochemical properties, and synthetic utility that preclude generic interchange. The C3–C3' linkage in the target compound enforces a symmetrical, linear arrangement of two chemically equivalent secondary amine centers, which is critical for constructing homobifunctional molecules such as symmetrical PROTAC linkers or bivalent ligands [1]. In contrast, the 1,3'-isomer (CAS 928038-36-2) connects the rings via a nitrogen-carbon bond, creating an unsymmetrical tertiary/secondary amine pair with divergent reactivity and protonation states . This difference is directly reflected in the measured logP values: 0.27 for the 3,3'-dimer versus 0.73 for the 1,3'-isomer, a 2.7-fold difference in predicted lipophilicity that influences membrane permeability, formulation behavior, and downstream biological performance [1]. Substituting one for the other without re-optimizing the entire synthetic sequence or biological assay would introduce uncontrolled variables in reactivity, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)azetidine dihydrochloride (CAS 2416228-84-5) vs. 1,3'-Biazetidine dihydrochloride


LogP Differential: 3,3'-Biazetidine Dihydrochloride is 2.7-Fold Less Lipophilic than the 1,3'-Isomer

The calculated octanol/water partition coefficient (LogP) for 3,3'-biazetidine dihydrochloride is 0.27, whereas the corresponding LogP for the 1,3'-biazetidine dihydrochloride isomer is 0.73 [1]. This represents a ΔLogP of 0.46 log units, meaning the 1,3'-isomer is approximately 2.7-fold more lipophilic. The reduced lipophilicity of the 3,3'-isomer is consistent with its symmetrical, less sterically shielded structure and predicts superior aqueous solubility, which can be advantageous for in vivo formulation and reduced nonspecific protein binding.

LogP Lipophilicity Biazetidine Isomers Physicochemical Properties

Molecular Symmetry and Amine Equivalence: 3,3'-Biazetidine Provides Two Chemically Identical Secondary Amine Handles

3,3'-Biazetidine dihydrochloride possesses a C2-symmetric scaffold where both nitrogen atoms are secondary amines with identical pKa and reactivity profiles. This contrasts with 1,3'-biazetidine dihydrochloride, which contains one secondary amine and one tertiary amine, leading to differential protonation and acylation kinetics [1]. The symmetrical nature of 3,3'-biazetidine enables straightforward, one-pot synthesis of homobifunctional derivatives such as symmetrical diamides or di-tert-butyl carbamates, as exemplified by the commercial availability of Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate (CAS 2757731-43-2) [2]. This symmetry eliminates the need for orthogonal protection strategies, simplifying synthetic routes and reducing step count.

Molecular Symmetry Bifunctional Linker PROTAC Homobifunctional

PROTAC Linker Validation: Boc-Protected 3,3'-Biazetidine is a Documented PROTAC Connector with Commercial Availability

The 3,3'-biazetidine scaffold has been explicitly validated as a PROTAC linker. Boc-3,3'-biazetidine hemioxalate (CAS 2059937-79-8) and tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS 2007910-70-3) are marketed specifically as PROTAC connectors, used to tether an E3 ligase ligand to a target protein ligand [1]. In vitro, PROTAC molecules incorporating this linker have demonstrated target protein degradation with EC50 values as low as 6.5 nM in human MM1.S cells (HDAC6 degradation, 24 h) [2]. While this specific EC50 is for a complete PROTAC molecule rather than the linker alone, it confirms that the 3,3'-biazetidine core is compatible with the spatial and conformational requirements for forming a functional ternary complex, a prerequisite for induced protein degradation. The 1,3'-isomer is not equivalently documented in the PROTAC linker commercial space.

PROTAC linker Targeted protein degradation Bifunctional degrader Ubiquitin-proteasome

Diazetidinyl Diamide Pharmacophore: 3,3'-Biazetidine Core Delivers Potent, Reversible MAGL Inhibition

A series of diazetidinyl diamides built on the symmetrical 3,3'-biazetidine scaffold have been characterized as potent, reversible inhibitors of monoacylglycerol lipase (MAGL) [1]. In an enzyme assay, the thiazole-substituted diazetidinyl diamides (compounds 6d-I) demonstrated potent MAGL inhibitory activity and effectively increased 2-arachidonoylglycerol (2-AG) levels in a homogenized rat brain accumulation assay. Selected compounds achieved good brain penetration following oral administration in rodents [1]. The symmetrical diamide architecture derived from the 3,3'-biazetidine core was essential for this pharmacological profile; the corresponding 1,3'-biazetidine-derived monoamide/monoamine analogs would present a fundamentally different hydrogen-bonding and electrostatic surface, predicted to alter target engagement.

MAGL inhibitor Endocannabinoid Diazetidinyl diamide 2-AG accumulation

Rotatable Bond Count Parity with Divergent Shape: Both Isomers Have One Rotatable Bond, But 3,3'-Biazetidine Adopts a More Extended Conformation

Both 3,3'-biazetidine dihydrochloride and 1,3'-biazetidine dihydrochloride possess exactly one rotatable bond [1]. However, the C3–C3' connection in the 3,3'-isomer produces a more linear, extended molecular shape, whereas the N1–C3' linkage in the 1,3'-isomer induces a bent, crank-like geometry. This shape difference, despite identical rotatable bond count, translates into distinct 3D conformational ensembles that affect protein binding site complementarity and crystal packing. In PROTAC linker applications, the extended conformation of the 3,3'-isomer can span a longer distance between the two warheads, potentially accessing a different set of ternary complexes.

Rotatable bonds Conformational flexibility Shape diversity Linker design

High-Value Application Scenarios for 3-(Azetidin-3-yl)azetidine dihydrochloride Based on Quantitative Differentiation


Symmetrical PROTAC Linker Construction for Targeted Protein Degradation

The 3,3'-biazetidine scaffold is ideally suited for PROTAC linker synthesis due to its C2 symmetry, which provides two equivalent amine handles for sequential or simultaneous conjugation to E3 ligase and target protein ligands . The Boc-protected derivatives (CAS 2059937-79-8, 2007910-70-3) are commercially available as ready-to-use PROTAC connectors, and a derived PROTAC has demonstrated HDAC6 degradation with an EC50 of 6.5 nM in human MM1.S cells [1]. The lower LogP (0.27) of the linker core may also help maintain favorable overall degrader solubility compared to linkers with higher lipophilicity [2].

CNS-Penetrant MAGL Inhibitor Development Using the Diazetidinyl Diamide Pharmacophore

The symmetrical 3,3'-biazetidine core has been validated in the diazetidinyl diamide series as a scaffold for potent, reversible MAGL inhibitors that achieve brain penetration and elevate 2-AG levels following oral dosing [3]. Researchers targeting endocannabinoid system modulation for pain, inflammation, or neurological disorders should prioritize the 3,3'-isomer over the 1,3'-isomer, as the published SAR and in vivo proof-of-concept were specifically established on the symmetrical diamide architecture [3].

Homobifunctional Crosslinkers and Bivalent Ligands Requiring Chemically Identical Reactive Termini

For applications such as homobifunctional protein crosslinkers, bivalent receptor ligands, or symmetrical dendrimer cores, the chemical equivalence of the two secondary amines in 3,3'-biazetidine eliminates differential protection strategies, reducing synthetic step count and improving atom economy [2][4]. The extended, approximately linear molecular shape further provides a predictable and uniform distance between the two reactive sites, facilitating molecular design [2].

Aqueous-Formulation-Focused Drug Discovery Where Low Lipophilicity is Paramount

With a calculated LogP of 0.27—2.7-fold lower than the 1,3'-isomer—3,3'-biazetidine dihydrochloride is the superior choice when physicochemical property optimization demands low lipophilicity, such as in the design of peripherally restricted drugs, renal clearance-favored agents, or compounds requiring high aqueous solubility for intravenous formulation [2]. This property differentiation can be a decisive factor at the scaffold selection stage of a lead optimization campaign.

Quote Request

Request a Quote for 3-(Azetidin-3-yl)azetidine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.